2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
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Overview
Description
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that features a triazine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves the condensation of 3,5-dihydroxy-1,2,4-triazine with indole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine or indole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazine and indole moieties allow the compound to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A similar compound with a triazine ring, used in coordination chemistry.
4,6-dimethoxy-1,3,5-triazin-2-yl glycoside: Another triazine derivative used in glycosylation reactions.
5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole: A bis-heterocyclic system with triazole and tetrazole rings.
Uniqueness
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to its combination of triazine and indole moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H12N6O3 |
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Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N6O3/c21-12(5-11-13(22)17-14(23)20-18-11)19-16-7-8-6-15-10-4-2-1-3-9(8)10/h1-4,6-7,15H,5H2,(H,19,21)(H2,17,20,22,23)/b16-7+ |
InChI Key |
APTSTZLMAKRZSY-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CC3=NNC(=O)NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC3=NNC(=O)NC3=O |
Origin of Product |
United States |
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